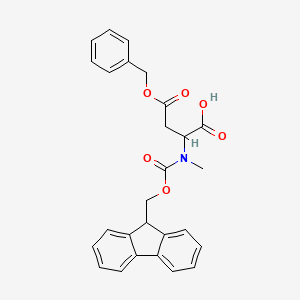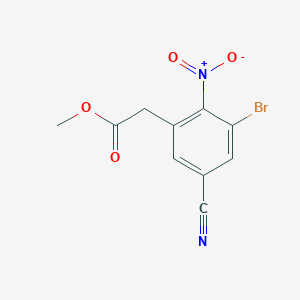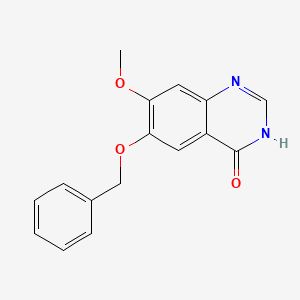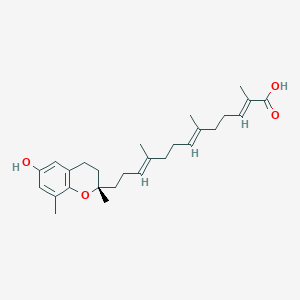![molecular formula C10H8N2O2 B1450842 [2,2'-Bipyridine]-5,5'-diol CAS No. 2326-78-5](/img/structure/B1450842.png)
[2,2'-Bipyridine]-5,5'-diol
説明
“[2,2’-Bipyridine]-5,5’-diol” is a variant of 2,2’-Bipyridine, which is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine and its variants has been a subject of research. For instance, one study discusses the solid form screening and crystal structure prediction of two bipyridine isomers (2,2′- and 4,4 ′-), used as coformers and ligands in coordination chemistry . Another study describes the synthesis of an energetic Copper (II) complex based on 3,5 dinitrobenzoic acid (DNBA) and 2,2’ bipyridine .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine is characterized by two pyridyl (C5H4N) rings . The structure of the molecule impacts its physicochemical properties, including its shape, hydrophobicity, hydrogen bonding, and charge distribution .Chemical Reactions Analysis
2,2’-Bipyridine forms complexes with many transition metals . It is also used in the synthesis of energetic complexes, as described in a study where an energetic Copper (II) complex was synthesized from copper nitrate, DNBA, and 2,2’ bipyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bipyridine include its density, color, hardness, melting and boiling points, and electrical conductivity . It is also known to form various solid forms, including polymorphs, solvates, hydrates, or amorphous forms .科学的研究の応用
Catalysis
[2,2’-Bipyridine]-5,5’-diol serves as an excellent ligand in transition-metal catalysis . Its ability to coordinate with metals enhances the efficiency of catalytic reactions, which is crucial in the synthesis of complex organic compounds. This property is particularly beneficial in reactions such as Suzuki, Negishi, and Stille coupling, where the presence of a robust ligand can significantly improve yields and reaction times.
Photosensitizers
Due to its structural characteristics, [2,2’-Bipyridine]-5,5’-diol can act as a photosensitizer . Photosensitizers are vital in photodynamic therapy for treating cancers, where they help generate reactive oxygen species upon light activation to destroy cancer cells. Additionally, they play a role in solar energy conversion, contributing to the development of more efficient solar cells.
Supramolecular Chemistry
The compound’s ability to form supramolecular architectures through non-covalent interactions makes it a valuable component in the design of molecular machines and sensors . These structures have potential applications in nanotechnology and materials science, where precise molecular control is required.
Biologically Active Molecules
[2,2’-Bipyridine]-5,5’-diol derivatives are used as precursors for biologically active molecules . These molecules can interact with biological systems, leading to potential applications in drug development, such as inhibitors or activators of specific biochemical pathways.
Electrochemical Applications
The electrochemical properties of [2,2’-Bipyridine]-5,5’-diol derivatives, especially when converted into viologens, make them suitable for use in batteries and electrochromic devices . Their redox activity can be harnessed for energy storage solutions and smart window technologies.
Material Chemistry
In material chemistry, [2,2’-Bipyridine]-5,5’-diol is used to functionalize surfaces and create complex materials with specific properties . This includes the development of new polymers, coatings, and composites that can be used in various industrial applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(5-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-9(11-5-7)10-4-2-8(14)6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFXMCQPHDPMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-5,5'-diol | |
CAS RN |
2326-78-5 | |
| Record name | 2,2'-Bipyridine-5,5'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)



![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)



![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)